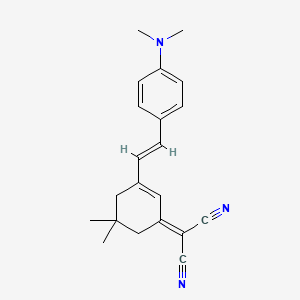

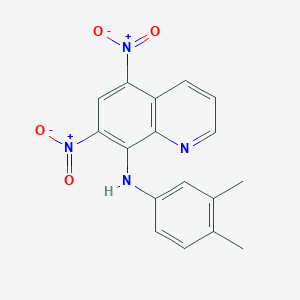

![molecular formula C26H24BrN3O5S B11709029 7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one est un composé organique complexe appartenant à la famille des benzodiazépines. Les benzodiazépines sont connues pour leur large éventail d’activités pharmacologiques, notamment leurs propriétés anxiolytiques, sédatives et anticonvulsivantes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one implique plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent généralement :

Formation du noyau benzodiazépine : Ceci est obtenu par cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction de la 2-amino-5-bromobenzophénone avec des dérivés d’acide phénylacétique peut conduire à la formation du noyau benzodiazépine.

Introduction du groupe morpholinosulfonyle : Cette étape implique la sulfonylation du noyau benzodiazépine en utilisant du chlorure de morpholinosulfonyle en présence d’une base telle que la triéthylamine.

Fonctionnalisation finale :

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, le solvant et le catalyseur, serait cruciale pour garantir un rendement et une pureté élevés. Des réacteurs à flux continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l’efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des parties phényle et benzodiazépine, conduisant à la formation de quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools ou en amines.

Substitution : L’atome de brome dans le cycle benzodiazépine peut être substitué par divers nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile nécessitent souvent la présence d’une base, telle que l’hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et amines.

Substitution : Divers dérivés benzodiazépines substitués.

Applications de la recherche scientifique

Chimie

En chimie, ce composé sert d’intermédiaire précieux pour la synthèse de molécules plus complexes.

Biologie

En recherche biologique, la 7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one est étudiée pour ses interactions potentielles avec les macromolécules biologiques. Sa capacité à se lier à des récepteurs ou à des enzymes spécifiques en fait un candidat pour le développement de médicaments et les études biochimiques.

Médecine

La similitude structurelle du composé avec d’autres benzodiazépines suggère des activités pharmacologiques potentielles, telles que des effets anxiolytiques, sédatifs ou anticonvulsivants. La recherche est en cours pour explorer son potentiel thérapeutique et son profil de sécurité.

Industrie

Dans le secteur industriel, ce composé peut être utilisé comme précurseur pour la synthèse de matériaux avancés, tels que les polymères et les nanomatériaux. Ses groupes fonctionnels uniques permettent le développement de matériaux ayant des propriétés et des applications spécifiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules

Biology

In biological research, 7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is studied for its potential interactions with biological macromolecules. Its ability to bind to specific receptors or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

The compound’s structural similarity to other benzodiazepines suggests potential pharmacological activities, such as anxiolytic, sedative, or anticonvulsant effects. Research is ongoing to explore its therapeutic potential and safety profile.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique functional groups allow for the development of materials with specific properties and applications.

Mécanisme D'action

Le mécanisme d’action de la 7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one n’est pas entièrement compris. On pense qu’elle interagit avec des cibles moléculaires spécifiques, telles que les récepteurs GABA, de manière similaire à d’autres benzodiazépines. Cette interaction peut moduler l’activité des neurotransmetteurs, ce qui pourrait expliquer ses effets pharmacologiques potentiels. Des recherches supplémentaires sont nécessaires pour élucider les voies exactes et les cibles moléculaires impliquées.

Comparaison Avec Des Composés Similaires

Composés similaires

Diazépam : Une benzodiazépine bien connue possédant des propriétés anxiolytiques et sédatives.

Lorazépam : Une autre benzodiazépine utilisée pour ses effets anxiolytiques et anticonvulsivants.

Clonazépam : Connu pour ses activités anticonvulsivantes et anxiolytiques.

Unicité

Ce qui distingue la 7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, c’est sa combinaison unique de groupes fonctionnels, qui peuvent conférer des propriétés pharmacologiques distinctes et une polyvalence de synthèse. La présence du groupe morpholinosulfonyle, en particulier, ajoute une couche de complexité et de potentiel pour des interactions chimiques diverses.

Propriétés

Formule moléculaire |

C26H24BrN3O5S |

|---|---|

Poids moléculaire |

570.5 g/mol |

Nom IUPAC |

7-bromo-4-(4-morpholin-4-ylsulfonylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C26H24BrN3O5S/c27-20-8-11-23-22(16-20)25(18-4-2-1-3-5-18)30(17-24(31)28-23)26(32)19-6-9-21(10-7-19)36(33,34)29-12-14-35-15-13-29/h1-11,16,25H,12-15,17H2,(H,28,31) |

Clé InChI |

RYXDTJLYRDHYJJ-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=C(C3C5=CC=CC=C5)C=C(C=C4)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)

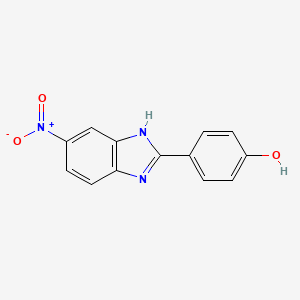

![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)

![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)

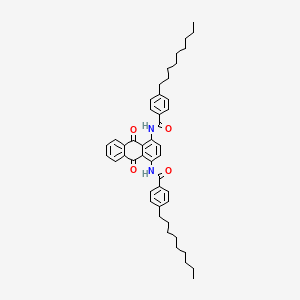

![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)

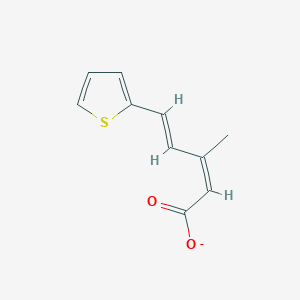

![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)

![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)